molecular formula C9H14O3 B14671453 Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate CAS No. 39561-58-5

Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate

Cat. No.: B14671453
CAS No.: 39561-58-5
M. Wt: 170.21 g/mol
InChI Key: LUQCIMDNLHDQGJ-UHFFFAOYSA-N
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Description

Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a methyl group, a butenyl group, and a carboxylate ester group attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Another method involves the use of a halohydrin intermediate, which is formed by the reaction of an alkene with a halogen and water. The halohydrin is then treated with a base, such as sodium hydroxide, to induce cyclization and form the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as metal catalysts or enzyme-based catalysts, can be employed to improve reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, is also gaining traction in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diols, while reduction with LiAlH4 can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme-catalyzed reactions, where the compound can act as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both the oxirane ring and the ester group provides opportunities for selective functionalization and modification, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

39561-58-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3-but-3-enyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-4-5-6-9(2)7(12-9)8(10)11-3/h4,7H,1,5-6H2,2-3H3

InChI Key

LUQCIMDNLHDQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)CCC=C

Origin of Product

United States

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